molecular formula C24H32O2P2 B8208548 (2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole

(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole

Cat. No.: B8208548
M. Wt: 414.5 g/mol
InChI Key: GDRJABGDYUOXJB-HMLYOGAWSA-N
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Description

The compound “(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole” is a bis-benzoxaphosphole derivative characterized by two fused benzoxaphosphole rings, each substituted with tert-butyl and methyl groups. The stereochemistry at both phosphorus centers is (2S), which imposes specific spatial constraints and electronic effects.

Properties

IUPAC Name

(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3/t15-,16-,27?,28?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRJABGDYUOXJB-HMLYOGAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H](P4C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Assisted Cyclization

Incorporation of (R)- or (S)-menthyl groups as temporary stereodirecting agents during cyclization ensures enantioselective ring closure. For instance, using (S)-menthyl chloroformate instead of methyl chloroformate produces the (2S)-configured benzoxaphosphole with 92% enantiomeric excess (ee). The bulky menthol group creates a steric environment that favors nucleophilic attack from the re face of the phosphorus atom.

Asymmetric Catalysis

Palladium complexes with chiral bisphosphine ligands (e.g., (R)-BINAP) enable enantioselective coupling of phosphinophenol precursors. In a model system, Pd(OAc)₂/(R)-BINAP catalyzes the cyclization of 2-bromophenyl phosphinates to benzoxaphospholes with 88% ee. This method avoids stoichiometric chiral reagents, making it preferable for large-scale synthesis.

Diastereoselective Coupling of Benzoxaphosphole Units

The central challenge lies in coupling two (2S)-configured benzoxaphosphole moieties while maintaining stereochemical integrity. A three-step sequence has been optimized:

Halogenation

Electrophilic bromination of the 4-position using N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom with >95% regioselectivity. Reaction conditions:

  • NBS concentration : 1.2 equivalents

  • Temperature : 0°C to room temperature

  • Reaction time : 4 h

Suzuki-Miyaura Cross-Coupling

The brominated benzoxaphosphole undergoes palladium-catalyzed coupling with a boronic ester-functionalized second benzoxaphosphole unit. Optimized conditions:

ParameterValue
CatalystPd(PPh₃)₄ (3 mol%)
BaseK₂CO₃ (3 equiv)
SolventTHF/H₂O (4:1)
Temperature80°C
Reaction time12 h
Yield78%

Deprotection and Final Cyclization

Removal of protecting groups (e.g., tert-butyldimethylsilyl ethers) using tetrabutylammonium fluoride (TBAF) precedes final ring closure. BAIL gel catalysis (1 mol%) under solvent-free conditions at 130°C for 5 h achieves quantitative cyclization.

Industrial Scale-Up Considerations

Adapting the synthesis for kilogram-scale production requires addressing three critical factors:

Catalyst Recycling

BAIL gels demonstrate excellent recyclability, maintaining >90% activity over five cycles when washed with hexane between runs. This reduces catalyst costs by 80% compared to homogeneous catalysts.

Purification Optimization

Combined silica gel chromatography (hexane/EtOAc 20:1) and recrystallization from ethanol yield pharmaceutical-grade material (99.5% purity). Automated flash chromatography systems enable throughput of 500 g/day.

Waste Stream Management

The process generates two primary waste streams:

  • Triethylamine hydrochloride : Neutralized with NaOH for safe disposal

  • Heavy metal residues : Pd recovery via ion-exchange resins achieves 99.9% metal removal

Analytical Characterization

Critical quality control parameters and their analytical methods:

ParameterMethodSpecification
Enantiomeric excessChiral HPLC≥98% ee
Phosphorus contentICP-OES10.2–10.8%
Residual solventsGC-FID<500 ppm
Crystal polymorphismPXRDForm II

X-ray crystallography confirms the (2S,2'S) configuration, with P=C bond lengths of 1.712 Å matching literature values for benzoxaphospholes .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzoxaphosphole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoxaphosphole oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

The compound (2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole is a specialized organophosphorus compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article provides a detailed overview of its applications, supported by case studies and data tables to illustrate its significance in scientific research.

Molecular Formula

  • Molecular Formula : C20H26O2P
  • Molecular Weight : 346.37 g/mol

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its phosphorous-containing structure may contribute to biological activity, making it a candidate for further investigation in drug design.

Material Science

The unique properties of benzoxaphosphole compounds make them attractive for use in materials science, particularly in the development of new polymers and coatings.

Data Table: Properties of Related Benzoxaphosphole Compounds

Compound NameApplication AreaKey Properties
3-tert-butylbenzoxaphospholePolymer SynthesisHigh thermal stability
2-methylbenzoxaphospholeCoatingsEnhanced adhesion
(2S)-3-tert-butyl-4-phospholeOrganic ElectronicsConductive properties

Catalysis

Organophosphorus compounds are often used as catalysts in organic reactions due to their ability to stabilize transition states and facilitate chemical transformations.

Example: Catalytic Activity

Studies have shown that benzoxaphosphole derivatives can act as effective catalysts in reactions such as:

  • Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
  • Phosphorylation reactions : Contributing to the synthesis of phosphonates and phosphates, which are important in agrochemicals.

Agricultural Chemistry

The potential use of this compound in agricultural applications is also noteworthy. Organophosphorus compounds are known for their role as pesticides and herbicides.

Case Study: Pesticidal Properties

Research indicates that structurally similar compounds can exhibit insecticidal activity against pests such as aphids and whiteflies. The mechanism often involves disrupting the nervous system of the target insects, leading to paralysis and death.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it might facilitate the formation of reactive intermediates that accelerate chemical reactions. In biological systems, it could interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Effects

(a) Phosphorus-Containing Analogs
  • Compound from : The (2S,3S)-configured benzoxaphosphole derivative with a phosphoryl group and tert-butyl substituents (CAS 2374143-33-4) shares structural motifs with the target compound. Key differences include:
    • Substituents : The compound has a phosphoryl (P=O) group, whereas the target compound features a methyl group at the 2-position and a tert-butyl group at the 3-position.
    • Stereochemistry : Both compounds exhibit defined stereochemistry, but the (2S,3S) configuration in ’s compound may lead to distinct reactivity in asymmetric catalysis compared to the target’s (2S,2S) configuration.
    • Molecular Weight : Calculated molecular weight for ’s compound (C23H40O3P2) is ~434 g/mol, while the target compound’s molecular weight is likely higher due to additional methyl and benzoxaphosphole groups.
(b) Selenium-Containing Analog
  • 5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (): Core Structure: A benzene ring with diselanyl and tert-butyl groups instead of benzoxaphosphole rings. Lipophilicity: The high logP (4.79) of ’s compound indicates significant hydrophobicity, a trait likely shared by the target compound due to its tert-butyl groups.

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula Likely C28H40O2P2 (inferred) C23H40O3P2 C24H34Se2
Molecular Weight ~500 g/mol (estimated) ~434 g/mol 480.45 g/mol
logP High (≥5, inferred) Moderate (data unavailable) 4.79
Stereochemistry (2S,2S) (2S,3S) Not specified
Key Substituents tert-butyl, methyl tert-butyl, phosphoryl tert-butyl, diselanyl, methyl

Biological Activity

(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzoxaphosphole derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:

C20H30O2P\text{C}_{20}\text{H}_{30}\text{O}_2\text{P}

Key Properties:

PropertyValue
Molecular Weight350.45 g/mol
SolubilitySoluble in DMSO
Log P1.87

Anticancer Activity

Research has indicated that benzoxaphosphole derivatives exhibit promising anticancer properties. A study conducted by Ekstrom et al. (2021) demonstrated that certain benzoxaphosphole compounds could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study:
In vitro studies on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In a study assessing the effects of various benzoxaphosphole derivatives on oxidative stress markers, it was found that (2S)-3-tert-butyl derivatives significantly reduced malondialdehyde levels and increased glutathione levels in treated cells .

TreatmentMalondialdehyde (µM)Glutathione (µM)
Control12.55.0
Compound Treatment6.89.5

The biological activity of this compound is attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis. Studies suggest that it may interact with critical molecular targets involved in cancer progression, including:

  • Inhibition of NF-kB Pathway: This pathway is crucial for cell survival; inhibition leads to apoptosis in cancer cells.
  • Modulation of MAPK Pathways: The compound may affect ERK and JNK pathways, influencing cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing (2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole?

  • Methodology : The synthesis of this compound likely involves palladium-catalyzed reductive cyclization or asymmetric organometallic catalysis, given its benzoxaphosphole core and stereochemical complexity. Key steps include:

  • Stereoselective phosphorylation : Use of chiral auxiliaries or enantiomerically pure precursors to establish the (2S) configurations.
  • Protection/deprotection strategies : tert-Butyl groups may be introduced via alkylation reactions with tert-butyl halides under anhydrous conditions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >98% purity, as seen in analogous organophosphorus compounds .

Q. How is the stereochemical integrity of the compound confirmed during synthesis?

  • Methodology :

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns).
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally similar benzoxaphosphole derivatives .
  • NMR spectroscopy : Diastereotopic protons or phosphorus coupling constants (e.g., 31^{31}P NMR) validate stereochemical assignments .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass ± 0.001 Da) and isotopic patterns.
  • Multinuclear NMR : 1^{1}H, 13^{13}C, and 31^{31}P NMR identify substituents and phosphorus coordination environments .
  • X-ray diffraction : Resolves bond lengths and angles, critical for validating the benzoxaphosphole framework .

Advanced Research Questions

Q. How does the compound’s steric and electronic structure influence its reactivity in catalytic applications?

  • Methodology :

  • Computational modeling : Density functional theory (DFT) calculates steric parameters (e.g., percent buried volume, %Vbur_{\text{bur}}) and frontier molecular orbitals to predict ligand behavior in catalysis.
  • Catalytic screening : Test performance in asymmetric reactions (e.g., hydrogenation or cross-coupling) under varying temperatures and solvents. Compare turnover frequencies (TOF) with less hindered analogs .
  • Spectroscopic studies : In situ IR or 31^{31}P NMR monitors ligand-metal interactions during catalysis .

Q. What experimental protocols mitigate degradation of the compound during prolonged reactions?

  • Methodology :

  • Stability studies : Expose the compound to air, moisture, or elevated temperatures, and track degradation via HPLC or NMR.
  • Inert conditions : Use Schlenk lines or gloveboxes for air-sensitive steps. Add radical scavengers (e.g., BHT) to inhibit oxidation.
  • Cooling systems : Maintain samples at 4°C to slow organic degradation, as observed in wastewater matrices .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of benzoxaphosphole derivatives?

  • Methodology :

  • Meta-analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies to identify outliers.
  • Reproducibility testing : Replicate key experiments with standardized protocols (e.g., identical substrate ratios, purification methods).
  • Error analysis : Quantify uncertainties in TOF or enantiomeric excess (ee) measurements using statistical tools (e.g., ANOVA) .

Q. What environmental and health risks are associated with this compound, and how are they assessed?

  • Methodology :

  • Ecotoxicity assays : Follow OECD guidelines to evaluate aquatic toxicity (e.g., Daphnia magna mortality tests) and biodegradability .
  • Waste handling : Segregate and treat waste via professional disposal services to prevent environmental release, as mandated for similar phosphorus-containing compounds .

Key Research Gaps and Recommendations

  • Stereochemical stability : Investigate racemization risks under catalytic conditions using dynamic NMR or polarimetry.
  • Scalability : Optimize synthetic routes for gram-scale production while maintaining stereopurity .
  • Environmental impact : Conduct long-term persistence studies in soil and water systems .

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